molecular formula C8H6Cl2O3 B166613 (2,6-Dichlorophenoxy)acetic acid CAS No. 575-90-6

(2,6-Dichlorophenoxy)acetic acid

Cat. No. B166613
CAS RN: 575-90-6
M. Wt: 221.03 g/mol
InChI Key: KHZWIIFEFQBNKL-UHFFFAOYSA-N
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Description

“(2,6-Dichlorophenoxy)acetic acid” is a chemical compound with the molecular formula C8H6Cl2O3 . It has an average mass of 221.037 Da and a monoisotopic mass of 219.969406 Da . It is used in various applications due to its chemical properties .


Physical And Chemical Properties Analysis

“(2,6-Dichlorophenoxy)acetic acid” has a density of 1.5±0.1 g/cm3, a boiling point of 342.7±27.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 61.9±3.0 kJ/mol and a flash point of 161.1±23.7 °C .

Scientific Research Applications

Herbicide Efficacy and Agricultural Use

Research indicates that 2,4-Dichlorophenoxy acetic acid (2,4-D), closely related to (2,6-Dichlorophenoxy)acetic acid, is extensively used in agriculture as a herbicide. Studies have shown it to be effective in controlling broad-leaf weeds in various crops and non-crop lands (Volgas, Mack, & Roberts, 2005). Additionally, its algicidal effect on blue-green alga Cylindrospermum sp. has been studied, showing a certain level of tolerance in the alga to this compound (Singh, 1974).

Environmental and Ecological Impact

Investigations into the environmental impact of 2,4-D, a compound similar to (2,6-Dichlorophenoxy)acetic acid, have been conducted. One study examined its acute toxicity on crayfish, highlighting its high toxicity to non-target organisms in the ecosystem (Benli et al., 2007). Another study assessed its persistence and mobility in the unsaturated soil zone under wheat crops in a sub-tropical region of India, offering insights into the environmental implications of its use (Gupta, Garg, Joshi, & Sharma, 2012).

Chemical Properties and Interaction Studies

There are studies on the chemical properties and interactions of phenoxyacetic acid derivatives, including (2,6-Dichlorophenoxy)acetic acid. Research on their conformational comparisons in adducts and free form using X-ray diffraction techniques provides valuable information for understanding their chemical behavior (Lynch et al., 2003).

Potential for Repurposing in Medicine

Interestingly, 2,4-D has been studied for potential repurposing as an anti-inflammatory agent. In silico molecular modeling suggested its high affinity toward the COX-2 enzyme, indicating potential anti-inflammatory activity (Khedr, Shehata, & Mohamed, 2014).

Safety And Hazards

“(2,6-Dichlorophenoxy)acetic acid” may cause an allergic skin reaction, serious eye damage, and respiratory irritation . It is also harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

2-(2,6-dichlorophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O3/c9-5-2-1-3-6(10)8(5)13-4-7(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZWIIFEFQBNKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30206114
Record name 2,6-Dichlorophenoxyacetic acid
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Molecular Weight

221.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,6-Dichlorophenoxy)acetic acid

CAS RN

575-90-6
Record name (2,6-Dichlorophenoxy)acetic acid
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Record name 2,6-Dichlorophenoxyacetic acid
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Record name (2,6-Dichlorophenoxy)acetic acid
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Record name 2,6-Dichlorophenoxyacetic acid
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Record name 2,6-dichlorophenoxyacetic acid
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Record name 2,6-DICHLOROPHENOXYACETIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
DE Lynch, J Barfield, J Frost, R Antrobus, J Simmons - Crystal engineering, 2003 - Elsevier
Nine molecular co-crystals containing 2,3-, 2,5-, 2,6- and (3,5-dichlorophenoxy)acetic acid have been prepared and studied using single-crystal X-ray diffraction techniques. The free …
Number of citations: 12 www.sciencedirect.com
DJ Osborne, GE Blackman, RG Powell, F Sudzuki… - Nature, 1954 - nature.com
IN recent studies 1–4 of the mechanism of action of plant growth-regulating compounds it has been postulated that active phenoxyacetic acids become attached at two points to a …
Number of citations: 16 www.nature.com
IS Yoon, BG Kang - 식물학회지제 - koreascience.kr
in Corn Coleoptile Segments Page 1 식물학회지 제34권 제4호 Korean J. Bot. 34(4) : 325-330 Specificity of Auxin Action on Ethylene Production in Corn Coleoptile Segments Yoon, In …
Number of citations: 0 koreascience.kr
CD Kennedy, JM Harvey - Pesticide Science, 1972 - Wiley Online Library
The adsorption of some plant growth regulating compounds onto lecithin and equimolar lecithin/cholesterol vesicles and the effect of these substances on the rate of chloride/nitrate and …
Number of citations: 27 onlinelibrary.wiley.com
A Białek, K Skrzypczyńska… - Chemical and …, 2019 - repo.bg.wat.edu.pl
Carbon paste electrode (CPE) was modified with F-300 commercial activated carbon or Norit SX- 2 powdered activated carbon. CPEs were prepared for detection of 2,4-…
Number of citations: 3 repo.bg.wat.edu.pl
VK CHAMBERLAIN, RL Wain - Annals of Applied Biology, 1971 - Wiley Online Library
The plant growth‐regulating activities of all the mono‐ and di‐chloro‐substituted α‐hydroxy‐phenylacetic (mandelic) acids and their methoxy derivatives have been determined in the …
Number of citations: 4 onlinelibrary.wiley.com
N Sundaraganesan, C Meganathan… - Spectrochimica Acta Part …, 2008 - Elsevier
In this work, we will report a combined experimental and theoretical study on molecular and vibrational structure of o-chlorophenoxy acetic acid (OCPAA) and p-chlorophenoxy acetic …
Number of citations: 22 www.sciencedirect.com
AW Ahmed, VN Mallet… - Journal of the Association …, 1989 - academic.oup.com
Methods are described for the determination of acidic herbicides and related compounds in water and soil. Eight acidic herbicides and related compounds were extracted from water …
Number of citations: 32 academic.oup.com
OC Musgrave - Chemical Reviews, 1969 - ACS Publications
Oxidation reactions of phenolssuch as oxidative coupling1 and hydroxylation2 345have been the subject of several com-prehensive reviews in recent years. In contrast, oxidation of the …
Number of citations: 132 pubs.acs.org
MJ Bertrand, AH Ahmed, B Sarrasin… - Analytical …, 1987 - ACS Publications
A method using (2-cyanoethyl) dlmethyl (dlethylamlno) sllane to form derivatives with phenoxy acid herbicides and related compounds Is presented. Results obtained with 18 com-…
Number of citations: 41 pubs.acs.org

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